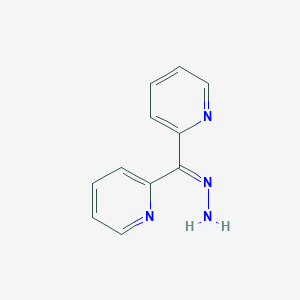
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.
Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.
Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.
3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.
3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds
Propiedades
Número CAS |
73279-65-9 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3 |
Clave InChI |
FBLBQHVIARGWAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=O)C1=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


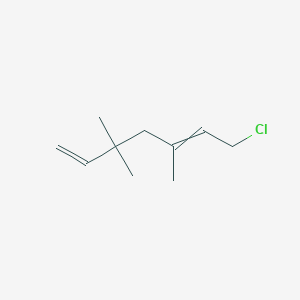
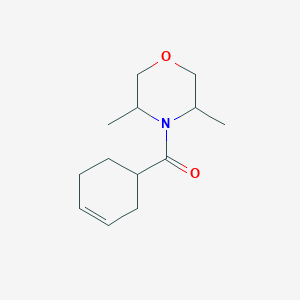
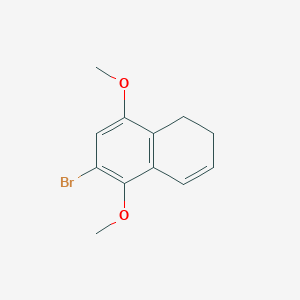
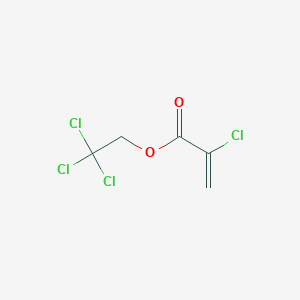

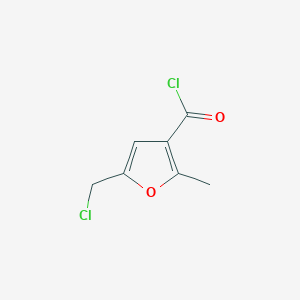
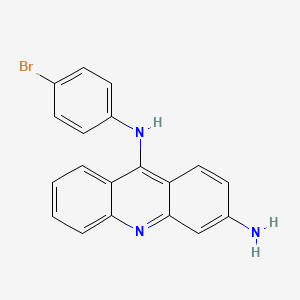
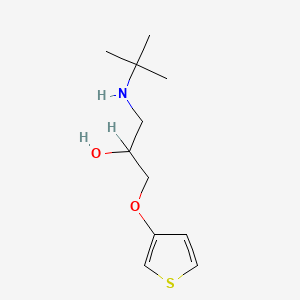

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

